molecular formula C16H16Cl2O3 B14517915 3-[4-(2,4-Dichlorophenoxy)phenyl]butane-1,3-diol CAS No. 62575-46-6

3-[4-(2,4-Dichlorophenoxy)phenyl]butane-1,3-diol

Cat. No.: B14517915
CAS No.: 62575-46-6
M. Wt: 327.2 g/mol
InChI Key: RUWLAQQNKCSFID-UHFFFAOYSA-N
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Description

3-[4-(2,4-Dichlorophenoxy)phenyl]butane-1,3-diol is an organic compound that features a butane-1,3-diol backbone with a phenyl group substituted at the 3-position The phenyl group is further substituted with a 2,4-dichlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2,4-Dichlorophenoxy)phenyl]butane-1,3-diol typically involves the following steps:

    Formation of the Phenyl Butane-1,3-diol Backbone: This can be achieved through a Grignard reaction where a phenylmagnesium bromide reacts with butane-1,3-dione.

    Introduction of the 2,4-Dichlorophenoxy Group: The phenyl group is then subjected to a nucleophilic aromatic substitution reaction with 2,4-dichlorophenol under basic conditions to introduce the 2,4-dichlorophenoxy group.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale Grignard reactions followed by nucleophilic aromatic substitution. The reaction conditions would be optimized for yield and purity, with careful control of temperature, solvent, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2,4-Dichlorophenoxy)phenyl]butane-1,3-diol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form corresponding alcohols or alkanes.

    Substitution: The phenyl and dichlorophenoxy groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (OH-, NH2-) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

3-[4-(2,4-Dichlorophenoxy)phenyl]butane-1,3-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-[4-(2,4-Dichlorophenoxy)phenyl]butane-1,3-diol involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways. The presence of the dichlorophenoxy group enhances its binding affinity and specificity towards certain targets, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-Dichlorophenoxy)phenol
  • 3-(4-(2,4-Dichlorophenoxy)phenyl)propanoic acid
  • 3-(2-(2-(2,4-Dichlorophenoxy)propionyl)carbohydrazonoyl)phenyl 4-chlorobenzoate

Uniqueness

3-[4-(2,4-Dichlorophenoxy)phenyl]butane-1,3-diol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The combination of a butane-1,3-diol backbone with a dichlorophenoxy-substituted phenyl group makes it a versatile compound for various applications.

Properties

CAS No.

62575-46-6

Molecular Formula

C16H16Cl2O3

Molecular Weight

327.2 g/mol

IUPAC Name

3-[4-(2,4-dichlorophenoxy)phenyl]butane-1,3-diol

InChI

InChI=1S/C16H16Cl2O3/c1-16(20,8-9-19)11-2-5-13(6-3-11)21-15-7-4-12(17)10-14(15)18/h2-7,10,19-20H,8-9H2,1H3

InChI Key

RUWLAQQNKCSFID-UHFFFAOYSA-N

Canonical SMILES

CC(CCO)(C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl)O

Origin of Product

United States

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